A-In-depth Technical Guide on 6-bromo-7-fluoro-2H-isoquinolin-1-one
A-In-depth Technical Guide on 6-bromo-7-fluoro-2H-isoquinolin-1-one
Authored for: Professionals in Research, Scientific, and Drug Development Fields
Foreword: The Strategic Importance of Halogenated Isoquinolinones
The isoquinolin-1-one scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] The strategic introduction of halogen atoms, such as bromine and fluorine, onto this privileged core provides a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. 6-bromo-7-fluoro-2H-isoquinolin-1-one (CAS 1938129-80-6) is a prime exemplar of this design strategy, offering dual points for synthetic diversification and fine-tuning of biological activity. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, grounded in established scientific principles and practical insights.
Section 1: Core Molecular Attributes
A precise understanding of the physicochemical properties of 6-bromo-7-fluoro-2H-isoquinolin-1-one is critical for its effective utilization in research and synthesis.
| Property | Data | Source |
| CAS Number | 1938129-80-6 | [3] |
| Molecular Formula | C₉H₅BrFNO | [3] |
| Molecular Weight | 242.05 g/mol | [3] |
| InChI Key | SBGPPELXVBDHFX-UHFFFAOYSA-N | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | Ambient Temperature | [3] |
Section 2: Synthesis and Mechanistic Rationale
Conceptual Synthetic Workflow
The following diagram illustrates a plausible, generalized synthetic approach. The choice of specific reagents and conditions would be dictated by the nature of the starting materials and the desired outcome.
Caption: A generalized synthetic pathway to substituted isoquinolin-1-ones.
Step-by-Step Protocol Considerations
Step 1: Precursor Synthesis & Functionalization
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Selection of Starting Material: The synthesis would likely commence with a 2-methylbenzamide or a related derivative, appropriately substituted with bromo and fluoro groups.
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Directed Metalation: The use of a strong base, such as n-butyllithium, can facilitate the deprotonation of the methyl group, creating a nucleophilic benzylic anion. This is a common strategy in the synthesis of substituted isoquinolines.[6][7]
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Introduction of the C1 Carbon: The resulting anion can then react with a suitable electrophile, such as a nitrile, to introduce the C1 carbon and the nitrogen atom of the future isoquinolinone ring.[6][7]
-
Expert Insight: The choice of the nitrile is critical as it will determine the substituent at the 3-position of the isoquinolinone. For the synthesis of the parent 6-bromo-7-fluoro-2H-isoquinolin-1-one, a simple nitrile like acetonitrile could be employed.
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Step 2: Cyclization
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Reaction Conditions: The intermediate formed in the previous step would then undergo an intramolecular cyclization. This is often promoted by heating or by the addition of an acid or base catalyst.
-
Mechanism: The cyclization likely proceeds through the nucleophilic attack of the amide nitrogen onto the nitrile carbon, followed by tautomerization to form the dihydroisoquinolinone ring system.
Step 3: Aromatization
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Oxidation: The dihydroisoquinolinone intermediate is then oxidized to the fully aromatic isoquinolin-1-one. Common oxidizing agents for this transformation include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO₂).
-
Trustworthiness of Protocol: This oxidation step is crucial for achieving the desired stable aromatic product. The choice of oxidant and reaction conditions must be carefully optimized to avoid over-oxidation or side reactions.
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Purification:
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Standard Techniques: The final product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to obtain the compound in high purity.
Section 3: Applications in Drug Discovery and Chemical Biology
The isoquinolin-1-one scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of both a bromine and a fluorine atom on the 6-bromo-7-fluoro-2H-isoquinolin-1-one molecule makes it a particularly attractive building block for the synthesis of novel drug candidates.
Potential Therapeutic Targets
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Kinase Inhibitors: The isoquinoline nucleus is a common feature in many kinase inhibitors. The bromo and fluoro substituents can be used to modulate the binding affinity and selectivity for specific kinases.
-
PARP Inhibitors: As a structural analogue of other known PARP inhibitors, this compound could serve as a starting point for the development of new anticancer agents.
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Antimicrobial Agents: Isoquinoline derivatives have shown promise as antibacterial and antifungal agents.[8]
Synthetic Utility in Medicinal Chemistry
The differential reactivity of the C-Br and C-F bonds allows for selective functionalization of the molecule.
Caption: Divergent synthesis strategy for creating a library of novel compounds.
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Cross-Coupling Reactions: The bromine atom at the 6-position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position.
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Nucleophilic Aromatic Substitution: The fluorine atom at the 7-position, activated by the electron-withdrawing nature of the isoquinolinone core, can undergo nucleophilic aromatic substitution with various nucleophiles, such as amines and thiols.
This dual functionality provides a powerful platform for generating a diverse library of compounds for high-throughput screening and lead optimization in drug discovery programs.
Section 4: Safety and Handling
Based on available safety data for this compound, the following hazard statements apply.[3]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-bromo-7-fluoro-2H-isoquinolin-1-one is a strategically designed chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its unique halogenation pattern provides a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthetic accessibility, and potential applications, as outlined in this guide, is essential for unlocking its full potential in the development of novel and innovative technologies.
References
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Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(48), 11477-11480. [Link]
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Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]
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Gutiérrez, S., Coppola, A., Sucunza, D., Burgos, C., & Vaquero, J. J. (2016). 1‑Substituted isoquinolines synthesis by heterocyclization of TosMIC derivatives. Organic Letters, 18(14), 3378-3381. [Link]
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Various Authors. (2024). Isoquinolone synthesis. Organic Chemistry Portal. [Link]
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Chen, Y., et al. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry, 20, 1135-1141. [Link]
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Various Authors. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
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Various Authors. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
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Min, K. H., et al. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Publishing. [Link]
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PubChem. (n.d.). 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one. PubChem. [Link]
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ChemBK. (n.d.). 6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one. ChemBK. [Link]
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Various Authors. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
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Figure 1. Structure and proton numbering for 6-bromo-7-fluoro-2H-isoquinolin-1-one.
